molecular formula C12H13BrO4 B14264280 3-Bromopropyl 2-(acetyloxy)benzoate CAS No. 204632-98-4

3-Bromopropyl 2-(acetyloxy)benzoate

Cat. No.: B14264280
CAS No.: 204632-98-4
M. Wt: 301.13 g/mol
InChI Key: DFBXNPRZYSGLHD-UHFFFAOYSA-N
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Description

3-Bromopropyl 2-(acetyloxy)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and contains a bromopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopropyl 2-(acetyloxy)benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 3-bromopropanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Salicylic acid+3-BromopropanolH2SO43-Bromopropyl 2-(acetyloxy)benzoate+H2O\text{Salicylic acid} + \text{3-Bromopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Salicylic acid+3-BromopropanolH2​SO4​​3-Bromopropyl 2-(acetyloxy)benzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromopropyl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acids or bases to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while basic hydrolysis can be achieved with sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include amides, ethers, or thioethers.

    Hydrolysis: The primary products are 2-hydroxybenzoic acid and 3-bromopropanol.

    Oxidation: Products may include carboxylic acids, aldehydes, or ketones, depending on the extent of oxidation.

Scientific Research Applications

3-Bromopropyl 2-(acetyloxy)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of prodrugs and drug delivery systems.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromopropyl 2-(acetyloxy)benzoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropyl 2-(acetyloxy)benzoate: Similar structure but with a chlorine atom instead of bromine.

    3-Iodopropyl 2-(acetyloxy)benzoate: Similar structure but with an iodine atom instead of bromine.

    2-(Acetyloxy)benzoic acid: Lacks the bromopropyl group but retains the ester functionality.

Uniqueness

3-Bromopropyl 2-(acetyloxy)benzoate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. The bromine atom’s size and electronegativity make it a better leaving group compared to chlorine, leading to more efficient reactions. Additionally, the compound’s ester functionality allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

204632-98-4

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

IUPAC Name

3-bromopropyl 2-acetyloxybenzoate

InChI

InChI=1S/C12H13BrO4/c1-9(14)17-11-6-3-2-5-10(11)12(15)16-8-4-7-13/h2-3,5-6H,4,7-8H2,1H3

InChI Key

DFBXNPRZYSGLHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OCCCBr

Origin of Product

United States

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